![molecular formula C16H12Cl2N2O4S B2499206 phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate CAS No. 318517-48-5](/img/structure/B2499206.png)
phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a compound that appears to be related to a class of chemicals that include pyrazole derivatives. These derivatives are known for their diverse biological activities and have been the subject of various studies to explore their potential applications in fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve various strategies, including coupling reactions and oxidation processes. For instance, a group of novel pyrazole derivatives was synthesized through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, as well as a facile pathway starting with p-phenylenediamine . Another study utilized 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles . These methods highlight the versatility in the synthetic approaches for creating pyrazole-based compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of a methyl derivative of a pyrazole compound was confirmed by X-ray analysis . Another study provided detailed insights into the molecular geometry, vibrational wave numbers, and frontier molecular orbitals of a pyrazole derivative using density functional theory (DFT) . These analyses are crucial for understanding the electronic properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions, including redox processes and group-extraction reactions. Polarographic studies have shown that certain pyrazole compounds undergo reduction in multiple electron steps, depending on their protonation state . Additionally, pyrazole derivatives have been examined as reagents for the detection and solvent extraction of metal ions, indicating their potential use in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of different functional groups, such as sulfonamide or nitro groups, can significantly affect properties like solubility, acidity, and reactivity. For instance, the introduction of a sulfonamide group in substituted phenyl benzenesulfonates has been shown to exhibit antiproliferative activities and influence the cell cycle . The electronic spectra and acid-base equilibria of these compounds are also important factors that determine their behavior in various environments .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into the synthesis and biological evaluation of derivatives similar to phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate has shown promising antimicrobial properties. For instance, studies have synthesized compounds exhibiting significant antimicrobial activity against various bacteria and fungi. This application is vital as it suggests potential utility in developing new antimicrobial agents to combat resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Applications
A notable application in cancer therapy has been identified, where derivatives of phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate, activated by CYP1A1, show selective cytotoxicity towards breast cancer cells. This selective action is tailored towards the characteristic pattern of CYP1A1 expression observed in a significant percentage of human breast tumors, indicating a promising approach in targeted chemotherapy (Fortin et al., 2017).
Structural Studies and Activity Differences
Structural studies have also been conducted to understand the conformational differences in derivatives, shedding light on their biological activity. These studies have revealed significant differences in the conformations adopted by similar molecules, which could provide insights into their varying degrees of biological activity, including antileishmanial effects (Borges et al., 2014).
Enzyme Inhibition
Additionally, derivatives have been evaluated for their inhibitory effects on carbonic anhydrase I and II, showing potential as therapeutic agents in treating conditions associated with these enzymes. This research highlights the compound's relevance in developing new inhibitors with specific pharmacological profiles (Gul et al., 2016).
Zukünftige Richtungen
While specific future directions for the study of phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate are not available, similar compounds have shown potential in various applications. For instance, heteroleptic Zn(II) complexes containing 8-hydroxy quinoline as a preliminary ligand and pyrazolone-based derivatives as a secondary ligand have shown good photoluminescence properties, suggesting potential applications in Organic Light Emitting Diodes (OLEDs) .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the cell .
Mode of Action
It’s known that similar compounds can form hydrogen bonds and hydrophobic interactions with their targets . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of biological activities . For instance, some compounds can induce apoptosis in cancer cells by activating p53-mediated pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines . For instance, some compounds can induce cell death (apoptosis) in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of electron-donating and electron-withdrawing groups can stabilize the compound, potentially influencing its activity . .
Eigenschaften
IUPAC Name |
phenyl 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S/c1-20-16(14(17)15(18)19-20)23-11-7-9-13(10-8-11)25(21,22)24-12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYVFOYMCZXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)
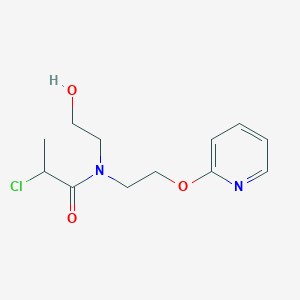
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)
![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)
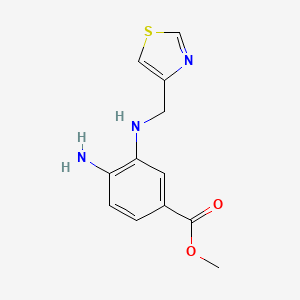
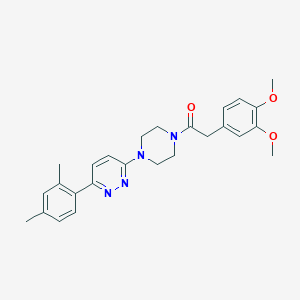
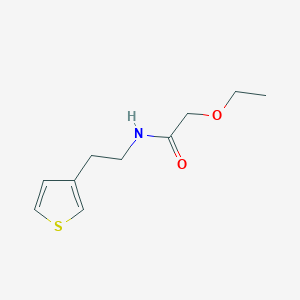
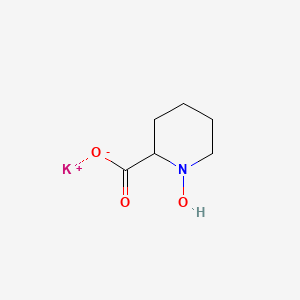
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)
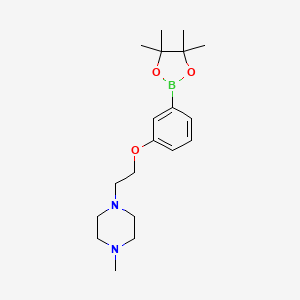
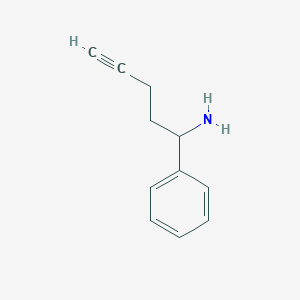
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)
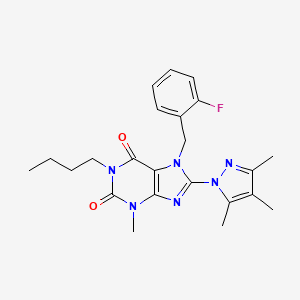
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)